molecular formula C9H12N2O B1331722 N-(4-amino-2-methylphenyl)acetamide CAS No. 56891-59-9

N-(4-amino-2-methylphenyl)acetamide

Cat. No. B1331722
CAS RN: 56891-59-9
M. Wt: 164.2 g/mol
InChI Key: GWFPMSIIVJMYRZ-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an amide group attached to a phenyl ring that may have various substituents. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The papers provided discuss several related compounds, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar acetamides.

Synthesis Analysis

The synthesis of related acetamides typically involves multi-step reactions starting from substituted anilines or phenols. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . Similarly, N-(3-Amino-4-methoxyphenyl)acetamide was produced via catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a novel Pd/C catalyst . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of N-(4-amino-2-methylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamides is often elucidated using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . These techniques can be employed to determine the molecular structure of N-(4-amino-2-methylphenyl)acetamide and to understand the electronic behavior of its intramolecular interactions.

Chemical Reactions Analysis

Acetamides can undergo various chemical reactions, including silylation, as demonstrated by the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide from N-(2-hydroxyphenyl)acetamide . The reactivity of the amide group and the influence of substituents on the phenyl ring are crucial for understanding the chemical behavior of N-(4-amino-2-methylphenyl)acetamide. The compound's reactivity can be further explored through conformational analysis, as seen in the development of opioid kappa agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides, such as their vibrational characteristics and thermodynamic stability, can be investigated using ab initio and DFT studies . The influence of substituents on the characteristic frequencies of the amide group and the steric effects can be analyzed to predict the properties of N-(4-amino-2-methylphenyl)acetamide. Additionally, the solubility, melting point, and stability of the compound can be determined experimentally to facilitate its practical applications.

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, is an important intermediate in the natural synthesis of antimalarial drugs. A study by Magadum & Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to produce this compound using Novozym 435 as a catalyst.
  • Production of Dyes and Pigments :

    • N-(3-Amino-4-methoxyphenyl)acetamide, another similar compound, is a key intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) utilized a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, demonstrating high selectivity and activity.
  • Pharmaceutical Applications :

    • A study by Barlow et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, evaluating their potential as opioid kappa agonists. This research highlights the compound's relevance in developing analgesics.
    • Research on N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, as reported by Werbel et al. (1986), found correlations between molecular modifications and increased antimalarial potency.
  • Environmental Science :

    • The metabolism of chloroacetamide herbicides, which include structurally related compounds like acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide), was studied by Coleman et al. (2000). This research is crucial for understanding the environmental and health impacts of these herbicides.

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFPMSIIVJMYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310779
Record name N-(4-amino-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methylphenyl)acetamide

CAS RN

56891-59-9
Record name 56891-59-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-amino-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Amino-2'-methylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

19.4g (0.1 mole) of 4-acetamino-3-methyl-nitrobenzene, 30g of dimethylformamide and 1g of fresh-developed Raney nickel were fed in an autoclave, 50kg/cm2 of hydrogen was then fed thereto, and, after the reaction was carried out at 60° to 120° C while stirring, the reaction mixture was removed immediately, the Raney nickel was removed while hot, and thereafter the product was poured into 100ml of methanol to separate the 4-acetamino-3-methylaniline produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Jose, RHP Law, EWW Leung, DCC Wai… - European Journal of …, 2023 - Elsevier
Perforin is a pore-forming protein whose normal function enables cytotoxic T and natural killer (NK) cells to kill virus-infected and transformed cells. Conversely, unwanted perforin …
Number of citations: 5 www.sciencedirect.com
L Coleman - 2022 - openresearch.surrey.ac.uk
Understanding the xenobiotic’s journey once in the skin is imperative for the use of topically applied cosmetics and pharmaceuticals. Beyond solely permeation, the skin is an organ …
Number of citations: 3 openresearch.surrey.ac.uk

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